Sodium 2-amino-2-benzamidoacetate
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Overview
Description
Sodium 2-amino-2-benzamidoacetate: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a benzamido group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-2-benzamidoacetate typically involves the reaction of benzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzamidoacetate, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-2-benzamidoacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The benzamido group can be reduced to form a benzylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitrobenzamidoacetate
Reduction: Benzylamine derivative
Substitution: Various substituted amino acids depending on the nucleophile used
Scientific Research Applications
Chemistry: Sodium 2-amino-2-benzamidoacetate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural features make it a useful probe for investigating the mechanisms of various biochemical processes.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical agents that target specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of sodium 2-amino-2-benzamidoacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzamido group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Aminobenzamide: Similar structure but lacks the glycine moiety.
Benzoylglycine: Contains the benzoyl and glycine groups but lacks the amino group on the glycine.
2-Amino-2-phenylacetic acid: Similar amino acid structure but with a phenyl group instead of a benzamido group.
Uniqueness: Sodium 2-amino-2-benzamidoacetate is unique due to the presence of both an amino group and a benzamido group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
sodium;2-amino-2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7(9(13)14)11-8(12)6-4-2-1-3-5-6;/h1-5,7H,10H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBTQJHFKUHFD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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